molecular formula C7H9Cl2N3 B560199 4-Chlorophenylguanidine hydrochloride CAS No. 14279-91-5

4-Chlorophenylguanidine hydrochloride

Cat. No. B560199
CAS RN: 14279-91-5
M. Wt: 206.07
InChI Key: RMFZXBDENVVLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenylguanidine hydrochloride is a potent and specific inhibitor of urokinase . It is also a positive allosteric modulator at acid sensing ion channel 3 (ASIC3), which increases its pH sensitivity . It is used as a reagent in the synthesis of pyrimidine derivatives as hSMG-1 inhibitors, potential targets for cancer treatment .


Molecular Structure Analysis

The molecular formula of 4-Chlorophenylguanidine hydrochloride is C7H8ClN3.HCl . Its molecular weight is 206.07 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chlorophenylguanidine hydrochloride is 206.07 . It is soluble to 100 mM in water .

Safety And Hazards

4-Chlorophenylguanidine hydrochloride is considered hazardous. It is toxic if swallowed, in contact with skin or if inhaled. It may cause an allergic skin reaction. It may cause cancer. It is very toxic to aquatic life with long-lasting effects .

Future Directions

4-Chlorophenylguanidine hydrochloride offers a chemical backbone for the design of new ASIC3 ligands to study ASIC3 . It is used as a reagent in the synthesis of pyrimidine derivatives as hSMG-1 inhibitors, potential targets for cancer treatment .

properties

IUPAC Name

2-(4-chlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3.ClH/c8-5-1-3-6(4-2-5)11-7(9)10;/h1-4H,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFZXBDENVVLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657531
Record name N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenylguanidine hydrochloride

CAS RN

14279-91-5
Record name N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)guanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
8
Citations
Y Chen, C Wu, C Wang, T Zhang, Y Hua… - Analytical …, 2021 - ACS Publications
… For the control group, the cells were pretreated by 2 mM 4-chlorophenylguanidine hydrochloride (4-CPG, a uPA inhibitor) (26) for 1 h followed by incubation with 25 μM GGR-AmLuc. BL …
Number of citations: 11 pubs.acs.org
M Moreau, JL Boucher, TA Mattioli, DJ Stuehr… - Biochemistry, 2006 - ACS Publications
NO-Synthases are heme proteins that catalyze the oxidation of l-arginine into NO and l-citrulline. Some non-amino acid alkylguanidines may serve as substrates of inducible NOS (iNOS…
Number of citations: 13 pubs.acs.org
X Hu, X Sun, X Liu, HD Xu, L Yang, S Liu… - Analytical …, 2023 - ACS Publications
… Z-GGRFF-IR775 (ie, “Z-GGRFF-IR775”), Z-GGRFF-IR775 with uPA (ie, “Z-GGRFF-IR775 + uPA”), and Z-GGRFF-IR775 with uPA and its inhibitor 4-chlorophenylguanidine hydrochloride (…
Number of citations: 3 pubs.acs.org
N Feng, Y Li, J Sun, H Wang, Q Ma, J Guo, H Ju - Nano Today, 2023 - Elsevier
… For inhibition study, MDA-MB-231 or HT-1080 cells were pretreated with 50 μM 4-chlorophenylguanidine hydrochloride (4-CPG) for 1 h [39], incubated with 10 μL mass nanoprobe GS …
Number of citations: 0 www.sciencedirect.com
R Luo, Q Chen, D Tian - Journal of Neuroimmunology, 2014 - Elsevier
… Phorbol 12-myristate 13-acetate (PMA) and 4-chlorophenylguanidine hydrochloride (urokinase inhibitor) were purchased from Sigma Aldrich (Shanghai, China). The plasmin activity …
Number of citations: 2 www.sciencedirect.com
V Koprivica - 2006 - search.proquest.com
Injury to the vertebrate central nervous system (CNS) causes permanent deficits due to the inability of neurons to regenerate lost connections. Many studies have implicated the CNS …
Number of citations: 2 search.proquest.com
M Motamedi, E Merghati-Khoei… - J Assist Reprod …, 2016 - Springer
… Two uPA specific inhibitor, 4-chlorophenylguanidine hydrochloride (4cgh) and UK122, were added before IVM or 16 h after IVM. COCs ovulated into the oviduct were cultured in MEMα …
Number of citations: 1 link.springer.com
J Cirone - 2001 - search.proquest.com
Neurones in the superficial layers of the superior colliculus (SSC) respond to novel visual events. Cells in the SSC project via neurones in the deep layer of the superior colliculus to …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.